Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
Description
Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core linked to a 1,3,4-oxadiazole ring substituted with a 3-cyanophenyl group. The tert-butyl carbamate moiety at the pyrrolidine nitrogen enhances steric protection and metabolic stability, making it a candidate for pharmaceutical intermediates or bioactive molecule development .
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N4O3/c1-18(2,3)25-17(23)22-9-5-8-14(22)16-21-20-15(24-16)13-7-4-6-12(10-13)11-19/h4,6-7,10,14H,5,8-9H2,1-3H3 |
InChI Key |
NJMTTZQFUBZIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the cyanophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the cyanophenyl group can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl pyrrolidine-1-carboxylate derivatives functionalized with 1,3,4-oxadiazole rings. Below is a comparative analysis with key analogs:
Structural Analogs from
The following compounds share the tert-butyl pyrrolidine-1-carboxylate backbone but differ in substituents on the 1,3,4-oxadiazole ring:
Key Differences and Implications:
In contrast, the benzylsulfanyl substituent in 1173675-35-8 introduces a neutral, lipophilic group, which may favor membrane permeability . The methoxy-oxoethylsulfanyl group in 1173674-59-3 adds polarity due to the ester moiety, likely increasing aqueous solubility compared to the cyano or benzyl analogs .
However, the benzylsulfanyl group in 1173675-35-8 may hinder metabolic oxidation due to its bulky aromatic substituent.
The sulfanyl groups in analogs 1173675-35-8 and 1173674-59-3 are often linked to antioxidant or protease inhibitory roles .
Comparison with Pyridine-Based Analogs ()
Although structurally distinct, pyridine derivatives such as (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 180) share the tert-butyl carbamate and pyrrolidine motifs. Key contrasts include:
- Heterocycle Type : Pyridine rings (in compounds) vs. oxadiazole (target compound). Pyridines are more basic and prone to hydrogen bonding, whereas oxadiazoles are neutral and rigid.
- Substituent Functionality: Fluoropyridin-3-yl and hydroxymethyl groups in compounds may confer distinct solubility and target engagement profiles compared to the 3-cyanophenyl-oxadiazole system .
Biological Activity
Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 340.38 g/mol
- CAS Number : 1260605-21-7
The structure includes a pyrrolidine ring, a tert-butyl group, and an oxadiazole moiety with a cyanophenyl substituent. This configuration is significant for its biological interactions and potential therapeutic applications .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Anticancer Properties : Similar oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism involves apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated efficacy against bacterial strains, indicating a potential role in antimicrobial therapy.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : The compound was tested against several bacterial strains, showing notable inhibitory effects comparable to standard antibiotics. This positions it as a potential candidate for developing new antimicrobial agents.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves coupling a pyrrolidine-carboxylate precursor with a substituted 1,3,4-oxadiazole intermediate. A common method utilizes mixed anhydride chemistry:
- Step 1 : Activation of the carboxylic acid using isobutyl chloroformate and DIPEA in dichloromethane (DCM) to form a reactive mixed anhydride .
- Step 2 : Nucleophilic substitution with a 3-cyanophenyl-oxadiazole derivative under controlled temperature (0–20°C) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with ~59% efficiency . Monitoring: LC-MS is critical to track intermediate formation and consumption .
Q. How is the compound characterized structurally?
- NMR Spectroscopy : H and C NMR confirm the pyrrolidine backbone and oxadiazole moiety. Key signals include downfield shifts for the oxadiazole protons (~8.5 ppm) and tert-butyl carbons (~28 ppm) .
- X-ray Crystallography : For resolving stereochemistry, single-crystal X-ray analysis (e.g., space group P/c) provides bond angles and torsion angles, confirming the S-configuration at the pyrrolidine center .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] at m/z 369.1564) .
Advanced Research Questions
Q. How can synthetic yield be optimized when scaling up the reaction?
- Temperature Control : Maintaining 0°C during mixed anhydride formation minimizes side reactions (e.g., hydrolysis) .
- Catalyst Screening : DMAP or triethylamine accelerates coupling steps, reducing reaction time by 30% .
- Solvent Selection : DCM or THF improves solubility of intermediates, whereas polar aprotic solvents (e.g., DMF) may degrade the oxadiazole ring .
- Workflow : Sequential quenching with 0.1 M HCl and NaHCO ensures efficient removal of unreacted reagents .
Q. How can discrepancies in spectroscopic data between batches be resolved?
- Batch Comparison : Compare NMR spectra (e.g., coupling constants for pyrrolidine protons) to detect stereochemical drift or impurities .
- HPLC Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to identify side products like de-esterified analogs .
- Isotope-Labeled Studies : N-labeled oxadiazole precursors can clarify ambiguous signals in crowded spectral regions .
Q. What strategies mitigate stability issues during storage?
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester .
- Lyophilization : Freeze-drying the compound as a hydrochloride salt improves stability for long-term biological assays .
- Degradation Monitoring : Periodic FT-IR analysis detects carbonyl group hydrolysis (shift from ~1720 cm to ~1650 cm) .
Q. How can computational methods aid in predicting biological activity?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the oxadiazole ring’s π-π stacking potential .
- QSAR Modeling : Correlate logP values (calculated at ~2.8) with membrane permeability to prioritize derivatives for in vitro testing .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results in different cell lines?
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-specific pathways (e.g., apoptosis vs. necrosis) .
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain interspecies variability .
- Control Experiments : Include a free oxadiazole analog to isolate the contribution of the pyrrolidine-carboxylate moiety .
Q. Why do NMR and X-ray data sometimes suggest different conformations?
- Solution vs. Solid State : NMR reflects dynamic averaging in solution, while X-ray captures the lowest-energy conformation .
- Torsional Flexibility : The oxadiazole-pyrrolidine dihedral angle may vary by ±15° between methods due to crystal packing forces .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
